3,3-Difluoroazetidine-1-carboxamide

Fluorescent probes Bioorthogonal chemistry Purine analogues

3,3-Difluoroazetidine-1-carboxamide is a fluorinated four-membered heterocyclic urea with the molecular formula C4H6F2N2O and a molecular weight of 136.10 g/mol. The gem‑difluoro substitution at the 3‑position of the azetidine ring imparts a unique physicochemical profile—reduced basicity, modulated lipophilicity, and increased ring strain—that distinguishes it from non‑fluorinated and mono‑fluorinated azetidine carboxamides.

Molecular Formula C4H6F2N2O
Molecular Weight 136.102
CAS No. 2411249-74-4
Cat. No. B2856567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroazetidine-1-carboxamide
CAS2411249-74-4
Molecular FormulaC4H6F2N2O
Molecular Weight136.102
Structural Identifiers
SMILESC1C(CN1C(=O)N)(F)F
InChIInChI=1S/C4H6F2N2O/c5-4(6)1-8(2-4)3(7)9/h1-2H2,(H2,7,9)
InChIKeySBBKNQZYXLPIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoroazetidine-1-carboxamide (CAS 2411249-74-4): Core Properties and Why It Cannot Be Treated as a Generic Azetidine Building Block


3,3-Difluoroazetidine-1-carboxamide is a fluorinated four-membered heterocyclic urea with the molecular formula C4H6F2N2O and a molecular weight of 136.10 g/mol [1]. The gem‑difluoro substitution at the 3‑position of the azetidine ring imparts a unique physicochemical profile—reduced basicity, modulated lipophilicity, and increased ring strain—that distinguishes it from non‑fluorinated and mono‑fluorinated azetidine carboxamides [2]. As a conformationally restricted amine bioisostere with an Fsp³ of 0.75, the compound serves as both a versatile synthetic intermediate and a building block for early‑stage medicinal chemistry, but its properties cannot be extrapolated from in‑class analogs [3].

Why Generic Azetidine‑1‑carboxamides Cannot Replace 3,3‑Difluoroazetidine‑1‑carboxamide in Discovery Programs


The gem‑difluoro motif is not a silent structural decoration. It simultaneously alters three orthogonal properties: (i) it reduces nitrogen basicity by ~5.8 pKa units relative to the parent azetidine, (ii) it raises lipophilicity by over 0.6 log units compared to the non‑fluorinated azetidine‑1‑carboxamide, and (iii) it uniquely departs from the otherwise conserved metabolic stability of related saturated heterocyclic amines [1][2]. These perturbations cascade into measurable differences in photophysical output, antibacterial potency, and pharmacokinetic behavior. Consequently, substituting a generic azetidine‑1‑carboxamide for the 3,3‑difluoro derivative without quantitative re‑evaluation will invalidate structure‑activity relationships and confound lead optimization.

Quantitative Differentiation Evidence for 3,3‑Difluoroazetidine‑1‑carboxamide vs. Closest Analogs


Fluorescence Quantum Yield Boost in Bio‑orthogonal Puromycin Probes

In a direct head‑to‑head comparison of puromycin analogues as inherently emissive translation reporters, the 3,3‑difluoroazetidine‑modified analogue (compound 4) exhibited an emission quantum yield (Φ) of 0.31 in PBS, representing a 1.48‑fold increase over the non‑fluorinated azetidine analogue (compound 3, Φ = 0.21) and a 77.5‑fold increase over the thieno‑pyrimidine core without the azetidine modification (compound 2, Φ = 0.004) [1]. This trend mirrors earlier observations with purine nucleobase analogues, where the 3,3‑difluoroazetidine substituent produced the highest quantum yield (0.64 in water) among all azetidine derivatives tested [2].

Fluorescent probes Bioorthogonal chemistry Purine analogues

Antibacterial Potency Modulation in Gram‑Positive Models

Within the same puromycin analogue series, the 3,3‑difluoroazetidine modification (compound 4) yielded a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus ATCC 29213, a 2‑fold reduction in potency relative to the non‑fluorinated azetidine analogue (compound 3, MIC = 16 µg/mL), while both retained activity comparable to native puromycin (MIC = 16 µg/mL) [1]. Notably, the difluoro analogue exhibited improved selectivity for gram‑positive over gram‑negative bacteria compared to the parent puromycin. This demonstrates that the electron‑withdrawing substituent at the 3‑position is capable of fine‑tuning antibiotic activity, with the magnitude of the effect dependent on the bacterial strain.

Antibacterial agents Puromycin derivatives SAR studies

Lipophilicity Tuning Through Gem‑Difluoro Substitution

Comparison of calculated LogP values across the azetidine‑1‑carboxamide series reveals that gem‑difluoro substitution increases lipophilicity by 0.64 log units relative to the non‑fluorinated core: 3,3‑difluoroazetidine‑1‑carboxamide has a LogP of −0.39, whereas azetidine‑1‑carboxamide has a LogP of −1.03 [1]. Both compounds retain the same Fsp³ value of 0.75, indicating that the added lipophilicity is achieved without sacrificing sp³ character. The trend is consistent with systematic studies showing that each fluorine atom added to the azetidine ring incrementally raises LogP [2].

LogP modulation Physicochemical properties Drug likeness

Basicity Suppression by β‑Gem‑Difluoro Substitution

The pKa of the conjugate acid of 3,3‑difluoroazetidine is 5.55 ± 0.40 (predicted) and approximately 5.5 by experimental estimation, a reduction of ~5.8 units compared to the parent azetidine (pKa = 11.29 at 25 °C) . The effect is attributed to the strong electron‑withdrawing inductive effect of the two β‑fluorine atoms, which decreases electron density on the ring nitrogen . While the carboxamide group on the target compound further modulates basicity, the underlying difluoroazetidine amine serves as the relevant model for understanding the scaffold's protonation state at physiological pH.

pKa modulation Basicity tuning Heterocyclic amines

Metabolic Stability Divergence from In‑Class Heterocyclic Amines

In a systematic survey of mono‑ and difluorinated saturated heterocyclic amines (azetidine, pyrrolidine, and piperidine series), intrinsic microsomal clearance measurements demonstrated high metabolic stability across all studied compounds—with the single exception of the 3,3‑difluoroazetidine derivative, which exhibited elevated clearance [1]. This finding establishes that while mono‑fluorination and ring‑size variation preserve metabolic stability, gem‑difluoro substitution on the azetidine ring uniquely accelerates oxidative metabolism. The observation is consistent across independent re‑analyses of the same dataset [2].

Metabolic stability Intrinsic clearance ADME

Recommended Research and Industrial Application Scenarios for 3,3‑Difluoroazetidine‑1‑carboxamide (CAS 2411249-74-4)


Fluorescent Probe Development for Live‑Cell Translation Imaging

The 77.5‑fold quantum yield enhancement over the non‑azetidine core and the 1.48‑fold advantage over the non‑fluorinated azetidine analogue position 3,3‑difluoroazetidine‑1‑carboxamide as the preferred bioisostere for constructing inherently emissive puromycin probes. Procurement teams supporting chemical biology labs should stock this building block for generating translation reporters that do not require secondary staining steps [1].

Antibiotic Lead Optimization Programs Requiring SAR‑Tunable Potency

The two‑fold MIC shift against S. aureus (32 µg/mL vs. 16 µg/mL for the non‑fluorinated analogue) provides a quantitative calibration point for medicinal chemists using the difluoroazetidine carboxamide moiety to balance antibacterial potency and selectivity. This scaffold is particularly suited for gram‑positive‑selective antibiotic campaigns where slight attenuation of potency is tolerable in exchange for reduced off‑target effects [1].

CNS Drug Discovery Requiring Precise pKa and LogP Control

The ΔpKa of −5.74 units and ΔLogP of +0.64 units relative to the non‑fluorinated parent make this compound an ideal starting point for central nervous system (CNS) drug discovery, where protonation state at pH 7.4 and lipophilicity within the optimal range (LogP 1–3) are critical for blood‑brain barrier penetration. The high Fsp³ (0.75) further aligns with modern CNS lead‑likeness criteria [2].

Fragment‑Based Drug Discovery with Conformational Restriction

With zero rotatable bonds and an Fsp³ of 0.75, 3,3‑difluoroazetidine‑1‑carboxamide is an attractive fragment for combinatorial library synthesis. The gem‑difluoro group locks the ring conformation while simultaneously providing a spectroscopic handle (¹⁹F NMR), enabling fragment‑based screening by ¹⁹F NMR without the need for isotopically labeled proteins [2].

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